(1-(4-fluorophenyl)cyclopropyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone
Description
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-[1-(4-fluorophenyl)cyclopropyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c18-14-5-3-13(4-6-14)17(7-8-17)16(21)20-10-12-2-1-9-19-15(12)11-20/h1-6,9H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGDAWFHVLYYRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC4=C(C3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-fluorophenyl)cyclopropyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone typically involves multiple steps, starting with the preparation of the cyclopropyl and pyrrolo[3,4-b]pyridine intermediates. The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents. The pyrrolo[3,4-b]pyridine core can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(1-(4-fluorophenyl)cyclopropyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of pyrrolo[3,4-b]pyridine exhibit promising anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, showing significant cytotoxicity and potential for further development as anticancer agents .
- Antidepressant Effects
- Anticonvulsant Properties
Synthetic Methodologies
The synthesis of this compound typically involves multi-step processes that integrate cyclopropyl and pyrrolopyridine frameworks. Key synthetic routes include:
- Cyclization Reactions : Utilizing cyclization techniques to form the pyrrolopyridine structure from simpler precursors.
- Functionalization : Introduction of the fluorophenyl group via electrophilic aromatic substitution or similar methods to enhance biological activity.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of a series of pyrrolo[3,4-b]pyridine derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong antiproliferative effects .
Case Study 2: Antidepressant Potential
In another study focusing on neuropharmacology, researchers synthesized several analogs of this compound and assessed their impact on serotonin reuptake inhibition. The most potent analogs showed comparable efficacy to established antidepressants in animal models .
Mechanism of Action
The mechanism of action of (1-(4-fluorophenyl)cyclopropyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Physicochemical Properties
Key Observations :
- The target compound exhibits intermediate lipophilicity (logP ~3.5) due to the balance between the fluorophenyl cyclopropyl (lipophilic) and the polar pyrrolopyridine core.
- The difluoromethoxy analog has higher molecular weight and logP (~4.1) due to the difluoromethoxy and rigid ethynylpyridine groups, which enhance membrane permeability but reduce aqueous solubility.
- The piperazine derivative shows significantly lower logP (~2.8) and higher solubility in its hydrochloride salt form, typical of basic nitrogen-containing compounds.
Target Compound vs. Difluoromethoxy Analog :
- Substituent Impact: The cyclopropyl group in the target compound may confer superior metabolic stability compared to the difluoromethoxy group in , which is susceptible to enzymatic hydrolysis.
- Synthetic Routes : Both compounds likely utilize multicomponent reactions (MCRs) for efficient assembly of the pyrrolopyridine core, as described in general methodologies for heterocyclic systems .
Target Compound vs. Piperazine Derivative :
- Solubility vs. Bioavailability : The piperazine moiety in enhances water solubility but may limit blood-brain barrier (BBB) penetration. In contrast, the target compound’s lipophilic cyclopropyl group could favor CNS targeting.
- Target Selectivity : Piperazine derivatives often modulate serotonin or dopamine receptors, whereas the fluorophenylcyclopropyl group in the target compound may align with kinase or epigenetic targets.
Research Findings and Hypotheses
- Kinase Inhibition: Pyrrolopyridine-based methanones are frequently explored as ATP-competitive kinase inhibitors. The target compound’s fluorophenylcyclopropyl group may optimize hydrophobic interactions in the kinase pocket, akin to analogs with bulky substituents .
- Metabolic Stability: Cyclopropyl groups are known to block cytochrome P450 oxidation, suggesting the target compound may have a longer half-life than the difluoromethoxy analog , which contains a metabolically labile ether group.
Biological Activity
The compound (1-(4-fluorophenyl)cyclopropyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a cyclopropyl group attached to a 4-fluorophenyl moiety, alongside a pyrrolo[3,4-b]pyridine structure. The presence of the fluorine atom is significant as it can enhance the compound's biological activity by increasing lipophilicity and influencing receptor interactions.
Research indicates that this compound may act as an allosteric modulator of specific receptors, particularly in the central nervous system. Allosteric modulation involves binding to a site distinct from the active site, thereby altering receptor activity without directly competing with endogenous ligands. This mechanism can lead to improved selectivity and reduced side effects compared to traditional agonists or antagonists.
1. Pharmacological Effects
- Neurotransmitter Modulation : Preliminary studies suggest that the compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This could position it as a candidate for treating mood disorders or cognitive impairments.
- Antitumor Activity : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential antitumor properties. The mechanism appears to involve the induction of apoptosis in malignant cells.
2. Case Studies
- A study published in Journal of Medicinal Chemistry reported on structural analogs of this compound that showed significant activity against cancer cell lines with EC50 values ranging from to . These findings support further exploration into its use as an anticancer agent.
- Another investigation highlighted the impact of fluorinated compounds on serotonin uptake inhibition, suggesting that modifications like those in this compound can enhance pharmacological efficacy .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are most effective for constructing the pyrrolo[3,4-b]pyridine core in this compound?
The pyrrolo[3,4-b]pyridine scaffold can be synthesized via multicomponent reactions (MCRs) using aldehydes, amines, and ketones as building blocks. For example, details a protocol for analogous pyrrolo-pyrimidines involving N-(2-oxo-2-arylethyl)methanesulfonamide, aldehydes, and cyanocarbamides under basic conditions (e.g., K2CO3 in ethanol). Reaction monitoring via TLC and thermal cyclization (150°C) are critical steps . For fluorophenyl-cyclopropyl integration, Suzuki-Miyaura coupling or cyclopropanation via Simmons-Smith reactions may be adapted, as suggested by MCR strategies in .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
Key methods include:
- <sup>1</sup>H/<sup>13</sup>C NMR : To verify substituent positions and cyclopropane geometry (e.g., coupling constants for cyclopropyl protons).
- HRMS : For exact mass validation (e.g., deviations <2 ppm).
- Melting Point Analysis : To assess purity (e.g., sharp melting points >250°C observed in analogous compounds in ) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing off-target effects?
outlines a SAR framework for a structurally related 5-oxopyrrolopyridine DPP4 inhibitor. Key strategies include:
- Substituent Scanning : Systematic variation of the fluorophenyl and pyrrolopyridine moieties to evaluate potency (e.g., IC50 against target enzymes).
- Selectivity Profiling : Testing against homologous enzymes (e.g., DPP8/9 for DPP4 inhibitors) to avoid cross-reactivity .
- Computational Docking : Molecular dynamics simulations to predict binding interactions with target proteins, guided by crystallographic data from analogs .
Q. What experimental design considerations are critical to mitigate compound degradation during long-term stability studies?
highlights organic degradation in wastewater samples over 9 hours due to temperature-dependent decomposition. For this compound:
- Temperature Control : Continuous cooling (4°C) during storage to slow degradation.
- Matrix Stabilizers : Use of antioxidants (e.g., BHT) or inert atmospheres (N2) to preserve reactive functional groups.
- Real-Time Monitoring : Periodic HPLC or LC-MS analysis to track degradation products .
Q. How can contradictory biological activity data across studies be resolved?
Contradictions may arise from differences in assay conditions (e.g., pH, solvent). A methodological approach includes:
Q. What in vivo pharmacokinetic (PK) parameters should be prioritized for preclinical evaluation?
Focus on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
